molecular formula C17H21N3O2 B13798822 4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene CAS No. 58329-89-8

4'-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene

Cat. No.: B13798822
CAS No.: 58329-89-8
M. Wt: 299.37 g/mol
InChI Key: MJHLEBFJKCVIER-UHFFFAOYSA-N
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Description

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound has a methyl group and two beta-hydroxyethylamino groups attached to the aromatic rings, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene typically involves the azo coupling reaction. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azobenzenes, including 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene, often follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale diazotization using automated reactors.
  • Continuous flow systems for the coupling reaction to ensure consistent product quality and yield.
  • Purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Halogenated or nitrated azobenzenes.

Scientific Research Applications

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene has several applications in scientific research:

    Chemistry: Used as a dye and in the study of photoisomerization processes.

    Biology: Employed in the development of photoresponsive biomaterials.

    Medicine: Investigated for potential use in drug delivery systems due to its photoresponsive properties.

    Industry: Utilized in the production of colorants and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process affects the compound’s physical and chemical properties, making it useful in applications such as molecular switches and photoresponsive materials.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with a simple N=N bond connecting two benzene rings.

    4-Nitroazobenzene: Contains a nitro group instead of the methyl and beta-hydroxyethylamino groups.

    4-Aminoazobenzene: Has an amino group in place of the methyl and beta-hydroxyethylamino groups.

Uniqueness

4’-Methyl-4-N,N-di(beta-hydroxyethylamino)azobenzene is unique due to the presence of both methyl and beta-hydroxyethylamino groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and photoresponsive behavior compared to other azobenzenes.

Properties

CAS No.

58329-89-8

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-methylphenyl)diazenyl]anilino]ethanol

InChI

InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)18-19-16-6-8-17(9-7-16)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3

InChI Key

MJHLEBFJKCVIER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

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